Gedatolisib
Overview
Description
Gedatolisib (PF-05212384) is an investigational, small molecule, dual inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways in the development of solid tumors . It’s being developed by Pfizer and has shown potent cytotoxic activity against certain cancer lines .
Synthesis Analysis
A new, practical, and convergent synthetic route of gedatolisib has been developed on a hectogram scale which avoids the Pd coupling method .Molecular Structure Analysis
The chemical formula of Gedatolisib is C32H41N9O4 with an exact mass of 615.33 and a molecular weight of 615.720 .Chemical Reactions Analysis
While specific chemical reactions involving Gedatolisib are not detailed in the search results, it’s known that Gedatolisib has displayed potent cytotoxic activity against certain cancer lines .Physical And Chemical Properties Analysis
Gedatolisib has good aqueous solubility and a good partition coefficient (cLogP = 2.96). It has shown cytotoxic activity on human leukemia cell lines and an excellent metabolic stability profile in rat liver microsomes .Scientific Research Applications
Cancer Research
Gedatolisib is a dual inhibitor of PI3K/mTOR that may reverse therapy resistance by reducing cell proliferation and survival dependent on the pathway . It has demonstrated broad anti-tumor activity in preclinical studies and in clinical trials of heavily pre-treated patients with advanced solid tumors .
Method of Application
Patients with various malignancies were administered gedatolisib (90‒310mg intravenously every week) plus docetaxel (arm A) or cisplatin (arm B) (each 75mg/m2intravenously Q3W) or dacomitinib (30 or 45mg/day orally) .
Results
Of 110 patients enrolled, 107 received gedatolisib combination treatment. Seven of 70 (10.0%) evaluable patients had dose-limiting toxicities; the most common was grade 3 oral mucositis .
Breast Cancer Research
Gedatolisib has been used in trials studying the treatment of Breast Cancer . Preclinical data have indicated that gedatolisib, when combined with palbociclib (Ibrance) and fulvestrant (Faslodex), had superior activity to any single agent or dual combination in an estrogen receptor–positive, HER2-negative, PIK3CA -mutated breast cancer mouse xenograft model .
Method of Application
The method of application involves the combination of gedatolisib with other anti-tumor agents .
Results
Gedatolisib combination therapy showed an acceptable tolerability profile, with clinical activity at the recommended Phase 2 dose in patients with triple-negative breast cancer .
Endometrial Cancer Research
Gedatolisib has been used in trials studying the treatment of Endometrial Cancer .
Results
Colorectal Cancer Research
Gedatolisib has been used in trials studying the treatment of Colorectal Cancer .
Results
Acute Myeloid Leukemia Research
Gedatolisib has been used in trials studying the treatment of Acute Myeloid Leukemia .
Results
Ovary Cancer Research
Gedatolisib has been used in trials studying the treatment of Ovary Cancer .
Results
Leukemia Research
Gedatolisib has been used in trials studying the treatment of Acute Myeloid Leukemia .
Results
Neoplasm Research
Gedatolisib has been used in trials studying the basic science and treatment of Neoplasm .
Results
Design and Synthesis of Gedatolisib Analogues
A study was conducted on the design, synthesis, and phenotypic profiling of simplified Gedatolisib analogues . The analogues were synthesised, and the comparative cytotoxic activity profile was studied in phenotypic models employing solid and nonadherent tumour cell lines .
Method of Application
The method of application involves the synthesis of Gedatolisib analogues and their testing on various tumour cell lines .
Results
Compound 5f (LASSBio-2252) stood out as the most promising of the series, showing good aqueous solubility, good partition coefficient, cytotoxic activity on human leukemia cell lines, and an excellent metabolic stability profile in rat liver microsomes .
Lung Cancer Research
Gedatolisib has been used in trials studying the treatment of Lung Cancer .
Results
Prostate Cancer Research
Gedatolisib has been used in trials studying the treatment of Prostate Cancer .
Results
Pancreatic Cancer Research
Gedatolisib has been used in trials studying the treatment of Pancreatic Cancer .
Safety And Hazards
Gedatolisib has been evaluated for safety in clinical trials. Some of the dose-limiting toxicities observed include grade 3 oral mucositis. The most frequent ≥G3 treatment-related adverse events were neutropenia, anemia, and mucositis . A safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Future Directions
Gedatolisib has demonstrated broad anti-tumor activity in preclinical studies and in clinical trials of heavily pre-treated patients with advanced solid tumors . The FDA has granted a fast track designation to gedatolisib for use as a potential therapeutic option in patients with hormone receptor–positive, HER2-negative metastatic breast cancer . More research is needed to fully understand the potential of this investigational compound .
properties
IUPAC Name |
1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZAEMINVBZMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152557 | |
Record name | PKI-587 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gedatolisib | |
CAS RN |
1197160-78-3 | |
Record name | Gedatolisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197160-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gedatolisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197160783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gedatolisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PKI-587 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEDATOLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96265TNH2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.